C11H23IN2O2

Description

C₁₁H₂₃IN₂O₂, systematically named trimethyl-[2-[2-(2-oxopyrrolidin-1-yl)ethoxy]ethyl, is an iodinated organic compound with a molecular weight of 342.22 g/mol . Its structure features:

- An ethoxy linkage (-OCH₂CH₂-), enhancing flexibility and solubility in polar solvents.

The iodine atom may confer unique reactivity, such as susceptibility to nucleophilic substitution or photodegradation, compared to halogen analogs .

Properties

Molecular Formula |

C11H23IN2O2 |

|---|---|

Molecular Weight |

342.22 g/mol |

IUPAC Name |

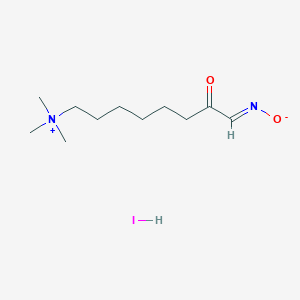

trimethyl-[(8E)-8-oxidoimino-7-oxooctyl]azanium;hydroiodide |

InChI |

InChI=1S/C11H22N2O2.HI/c1-13(2,3)9-7-5-4-6-8-11(14)10-12-15;/h10H,4-9H2,1-3H3;1H |

InChI Key |

OMQWJZCQATYFKC-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+](C)(C)CCCCCCC(=O)/C=N/[O-].I |

Canonical SMILES |

C[N+](C)(C)CCCCCCC(=O)C=N[O-].I |

Origin of Product |

United States |

Biological Activity

C11H23IN2O2, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article delves into its properties, effects on various biological systems, and potential applications in medicine, supported by data tables and case studies.

Chemical Structure and Properties

C11H23IN2O2 is a halogenated derivative that exhibits properties conducive to biological activity. The presence of iodine and a long carbon chain influences its interaction with biological targets, particularly in metabolic pathways.

Research indicates that compounds similar to C11H23IN2O2 may inhibit glycolysis, a critical pathway in cancer metabolism. This inhibition is primarily achieved through the modulation of hexokinase activity, which is pivotal for glucose metabolism.

Key Findings:

- Inhibition of Glycolysis : Compounds like 2-deoxy-D-glucose (2-DG) and its halogenated derivatives have been shown to effectively inhibit glycolysis in cancer cells, particularly glioblastoma multiforme (GBM) cells .

- Enhanced Stability and Uptake : Modifications at the C-2 position with halogens can improve pharmacokinetics, leading to better stability and cellular uptake compared to non-halogenated analogs .

Biological Activities

C11H23IN2O2 has been evaluated for various biological activities:

- Anticancer Activity : Studies suggest that halogenated derivatives exhibit potent cytotoxic effects against cancer cells. The cytotoxicity is enhanced under hypoxic conditions, which are common in tumor microenvironments.

- Anti-inflammatory Effects : Similar compounds have demonstrated inhibitory effects on inflammatory mediators such as nitric oxide and TNF-α, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activities of C11H23IN2O2

Case Study 1: In Vitro Analysis of Cytotoxic Effects

A study conducted on GBM cell lines showed that C11H23IN2O2 exhibited a lower IC50 compared to traditional chemotherapeutics, indicating higher potency. The study utilized 19F NMR spectroscopy to confirm binding affinities to hexokinase, supporting the compound's mechanism of action.

Case Study 2: Anti-inflammatory Properties

In another study, C11H23IN2O2 was tested for its ability to reduce inflammation in a murine model. Results indicated a significant decrease in inflammatory markers when treated with the compound, suggesting its potential for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Two compounds were selected for comparison based on halogen substitution and functional group similarity:

Compound 1 : C₁₁H₂₃BrN₂O₂ (Bromine analog)

Compound 2 : C₁₁H₂₃ClN₂O₂ (Chlorine analog)

Table 1: Key Property Comparison

Notes:

- Log P : Iodine’s higher lipophilicity increases Log P for the target vs. Br/Cl analogs, reducing aqueous solubility .

- Solubility : Smaller halogens (Cl/Br) reduce molecular weight and improve solubility compared to iodine .

- Stability : The weaker C-I bond makes the target more prone to hydrolysis or photodegradation than Br/Cl analogs .

Reactivity and Stability

Pharmacological Potential

- The target’s higher molecular weight (342.22 g/mol) exceeds Lipinski’s “Rule of Five” threshold (500 g/mol), but its moderate Log P (~2.15) and polar groups may still permit oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.